Diphacinone-sodium
Description
Structure
3D Structure of Parent
Properties
CAS No. |
42721-99-3 |
|---|---|
Molecular Formula |
C23H15NaO3 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
sodium;2-(2,2-diphenylacetyl)inden-2-ide-1,3-dione |
InChI |
InChI=1S/C23H15O3.Na/c24-21-17-13-7-8-14-18(17)22(25)20(21)23(26)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h1-14,19H;/q-1;+1 |
InChI Key |
TURJLPVZRPWSJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)[C-]3C(=O)C4=CC=CC=C4C3=O.[Na+] |
Origin of Product |
United States |
Environmental Dynamics and Transformations of Diphacinone Sodium
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of chemical compounds through non-living processes. For diphacinone-sodium, hydrolysis and photolysis are key abiotic degradation pathways.
Hydrolysis in Aqueous Environments
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of diphacinone (B1670724) to hydrolysis is pH-dependent. It is stable to hydrolysis at a pH of 7 and 9. nih.gov However, in acidic conditions with a pH of 5, diphacinone undergoes hydrolysis with a reported half-life of 44 days. nih.govepa.gov This indicates that in acidic aquatic environments, hydrolysis can be a significant degradation pathway for this compound. Research has also shown that diphacinone is stable in weakly acidic and weakly alkaline media at room temperature. nih.gov
Photolytic Decomposition in Aquatic Systems
Photolysis is the decomposition of molecules by light. Diphacinone is susceptible to rapid decomposition in water when exposed to sunlight. nih.govvin.com This suggests that photolytic degradation is a significant process in aquatic systems, contributing to the reduction of diphacinone concentrations in surface waters. usda.gov While it is known that diphacinone undergoes degradative photolysis in water due to sunlight, a specific timeline for this process at a pH of 7-9 has not been published. usda.gov
Biotic Transformation Processes
Biotic transformation involves the degradation of chemical compounds by living organisms, primarily microorganisms.
Aerobic Biodegradation in Terrestrial Matrices
In terrestrial environments, diphacinone is subject to aerobic biodegradation. The half-life of diphacinone in soil under aerobic conditions is approximately 28.3 to 31.7 days in sandy loam soil. usda.govdoc.govt.nz This suggests that biodegradation can be an important environmental fate process in soil. nih.gov The rate of degradation can be influenced by factors such as soil type and microbial activity. doc.govt.nz
Microbial Metabolism in Environmental Compartments
Microbial metabolism plays a crucial role in the breakdown of diphacinone in the environment. Studies have shown that under aerobic conditions in soil, diphacinone is degraded by microbial processes. researchgate.net While specific microbial pathways for diphacinone are not extensively detailed in the provided results, the moderate persistence in soil suggests that microbial degradation is a key factor in its environmental fate. epa.gov
Environmental Transport and Distribution in Ecosystems
The transport and distribution of this compound in ecosystems are influenced by its physical and chemical properties. Diphacinone has a low water solubility and is relatively immobile in soil. epa.govherts.ac.uk Column leaching studies have indicated that most of the chemical remains in the upper layer of the soil, suggesting a low potential for groundwater contamination. nih.govepa.gov The potential for diphacinone to reach surface waters is more likely through adsorption to eroding soil particles rather than dissolution in runoff water. epa.gov The octanol-water partition coefficient (Kow) of approximately 20,000 suggests a potential for bioconcentration in aquatic organisms. usda.govepa.gov
Interactive Data Table: Environmental Fate of Diphacinone
| Parameter | Value | Conditions | Source |
| Hydrolysis Half-life | 44 days | pH 5 | nih.govepa.gov |
| Hydrolysis Stability | Stable | pH 7 and 9 | nih.govusgs.gov |
| Aerobic Soil Biodegradation Half-life | 28.3 - 31.7 days | Sandy loam soil | usda.govdoc.govt.nz |
| Anaerobic Soil Biodegradation Half-life | ~60 days | - | doc.govt.nz |
| Photolytic Decomposition | Rapid | In water with sunlight | nih.govvin.com |
| Soil Adsorption Coefficient (Koc) | 1700 - 2100 | - | usda.govepa.gov |
| Octanol-Water Partition Coefficient (Kow) | ~20,000 | - | usda.govepa.gov |
Soil Mobility and Leaching Potential
Diphacinone is generally considered to be immobile in soil. epa.govnih.gov Laboratory studies have demonstrated that it has a strong tendency to bind to soil particles, which significantly limits its downward movement through the soil profile. epa.govepa.gov In column leaching studies using various soil types—including sandy loam, silt loam, sand, and loamy sand—diphacinone was predominantly detected in the upper 0-6 cm layer. nih.gov This immobility is attributed to its high adsorption coefficients (Kd values ranging from 5.4 to 1000). epa.gov
The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for diphacinone is estimated to be between 1,700 and 2,100 ml/g, further indicating a strong adsorption to organic matter in the soil. usda.gov This characteristic minimizes the potential for diphacinone to leach into groundwater. epa.govherts.ac.uk Consequently, the risk of groundwater contamination from diphacinone use is considered low. epa.gov
Table 1: Soil Mobility and Leaching Parameters for Diphacinone
| Parameter | Value | Interpretation | Source |
|---|---|---|---|
| Soil Adsorption Coefficient (Kd) | 5.4 - 1000 mL/g | Immobile in soil | epa.gov |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 1,700 - 2,100 mL/g | Strong adsorption to organic matter | usda.gov |
| Leaching Potential | Low | Confined to the top soil layers (0-6 cm) | nih.gov |
| GUS Leaching Potential Index | 1.30 | Low leachability | herts.ac.uk |
Surface Water Transport Mechanisms
The primary mechanism by which diphacinone is likely to reach surface waters is through adsorption to eroding soil particles, rather than by dissolving in runoff water. epa.gov Its low water solubility and high affinity for soil mean that any movement into aquatic environments is predominantly linked to soil erosion events. epa.gov Once in a surface water body, diphacinone is expected to partition from the water column to suspended and bottom sediments due to its high adsorption coefficients. epa.gov
While diphacinone itself has low water solubility, its sodium salt is highly water-soluble and is used in liquid bait formulations. vin.com However, this form quickly converts to diphacinone in the environment, limiting its transport in a dissolved state. ca.govca.gov Studies have shown that diphacinone is rapidly decomposed by sunlight in water, which further mitigates its persistence in the aqueous phase. vin.comnih.gov
Volatilization Dynamics and Atmospheric Partitioning
Diphacinone has a very low vapor pressure, measured at 1.03 x 10⁻¹⁰ mm Hg at 25°C. nih.gov This indicates that it has a negligible tendency to volatilize from soil or water surfaces into the atmosphere. nih.govusda.gov Its Henry's Law constant is also very low (1.5 x 10⁻¹⁰ atm-cu m/mole), confirming that volatilization is not an important environmental fate process. nih.gov
Due to its low volatility, any diphacinone that might be released into the air is expected to exist solely in the particulate phase. nih.gov This particulate-phase diphacinone would then be subject to removal from the atmosphere through wet and dry deposition. nih.govusda.gov
Particle-Bound Transport in Environmental Media
The high adsorption capacity of diphacinone dictates that its transport in the environment is primarily associated with soil particles. epa.gov This particle-bound transport is the main pathway for its movement into surface waters via soil erosion. epa.gov In aquatic systems, the compound is likely to remain bound to suspended solids and eventually settle into the sediment. epa.gov This strong binding to particulate matter reduces its bioavailability in the water column but can lead to its accumulation in sediments.
Environmental Persistence Characteristics
Diphacinone is characterized as moderately persistent to persistent in the environment. epa.gov Its degradation is influenced by several factors, including microbial activity, sunlight, and pH.
In soil, diphacinone undergoes aerobic biodegradation with reported half-lives ranging from 26 to 178 days. epa.gov One study found a biodegradation half-life of 28.3 to 31.7 days in sandy loam soils under aerobic conditions. nih.gov Under anaerobic conditions, the half-life is longer, around 60 days. doc.govt.nz
In water, diphacinone is stable to hydrolysis at neutral to alkaline pH (pH 7 and 9). nih.gov However, at a more acidic pH of 5, it undergoes hydrolysis with a half-life of 44 days. epa.govnih.gov A significant degradation pathway in aquatic environments is photodegradation. Diphacinone is rapidly decomposed by sunlight in water. vin.comnih.gov One study monitoring the degradation of diphacinone in water exposed to sunlight showed a 99.99% reduction over 43 hours. researchgate.net
Table 2: Environmental Persistence of Diphacinone
| Medium | Condition | Half-Life | Source |
|---|---|---|---|
| Soil | Aerobic | 26 - 178 days | epa.gov |
| Soil | Aerobic (sandy loam) | 28.3 - 31.7 days | nih.gov |
| Soil | Anaerobic | ~60 days | doc.govt.nz |
| Water | Hydrolysis (pH 5) | 44 days | epa.govnih.gov |
| Water | Hydrolysis (pH 7 & 9) | Stable | nih.gov |
| Water | Photodegradation | Rapid | vin.comnih.gov |
| Pig Liver | Elimination | 5.43 - 14.12 days | doc.govt.nz |
| Red Deer Liver | Elimination | 6.0 days | tandfonline.com |
Ecological Distribution and Biotransformation in Non Target Organisms
Primary Exposure Pathways in Wildlife Populations
Primary exposure occurs when a non-target organism directly consumes bait intended for rodent pests. gov.bc.ca This is a significant concern as many rodenticide baits are formulated to be palatable to a range of animals, not just the intended targets. raptorsarethesolution.org
A primary route of exposure for terrestrial wildlife is the direct consumption of diphacinone (B1670724) bait. nih.gov While birds are generally less sensitive to diphacinone than mammals, they can still experience sublethal effects from bait ingestion. usda.gov Mammals that access treated areas, such as burrows or locations with broadcast bait, are at a higher risk of ingesting the bait. usda.gov Even with below-ground applications designed to target burrowing rodents, other small mammals and reptiles may enter these burrows and consume the bait. usda.gov
Invertebrates, such as snails, slugs, and carrion beetles, have also been shown to feed on rodenticide baits. unl.edubarnowlsbc.canih.gov This not only exposes them to the toxicant but also introduces another potential route for the compound to enter the food web. nih.gov For instance, studies have detected diphacinone residues in carrion beetles found near baiting sites. barnowlsbc.ca
The potential for aquatic organism exposure to diphacinone-sodium is influenced by its chemical properties. While diphacinone itself has low water solubility, its sodium salt is highly water-soluble. vin.comvin.com This property is utilized in the formulation of liquid baits. vin.comvin.com However, diphacinone is rapidly decomposed by sunlight in water and tends to adsorb to sediment and suspended solids. usda.govvin.com
Despite this, there is a recognized potential for bioconcentration in aquatic organisms, as indicated by its octanol-water partition coefficient (Kow). usda.govepa.gov The U.S. Environmental Protection Agency (EPA) has determined that there is a moderate potential for bioconcentration in aquatic life. nih.gov Risk assessments have suggested that for certain application methods, such as aerial broadcasting, the risk to aquatic organisms may be low. usda.gov However, accidental spills or direct application to water bodies could pose a more direct threat. vin.com
Secondary Exposure Dynamics in Food Webs
Secondary exposure is a significant concern with anticoagulant rodenticides and occurs when predators or scavengers consume animals that have previously ingested the bait. gov.bc.caresearchgate.net The delayed action of first-generation anticoagulants like diphacinone means that poisoned rodents can be consumed by other animals for several days before succumbing to the toxicant. nih.govmass.gov
The transfer of diphacinone through the predator-prey relationship is a well-documented pathway for secondary exposure. researchgate.net Predators that consume poisoned rodents can accumulate the toxicant in their own tissues. mass.gov This is a particular concern for avian and mammalian predators that prey on rodents. raptorsarethesolution.org While second-generation anticoagulants (SGARs) are generally considered to pose a higher secondary risk due to their greater potency and persistence, first-generation anticoagulants (FGARs) like diphacinone still present a hazard. epa.govorst.edu Laboratory studies have shown that predators and scavengers can suffer from toxic effects after consuming carcasses of animals fed diphacinone bait. usda.gov
Scavengers are also at high risk of secondary exposure by feeding on the carcasses of poisoned animals. nih.govunl.edu Animals that die from diphacinone poisoning, if not removed from the environment, become a source of the toxicant for a variety of scavenging species. usda.gov This includes not only vertebrate scavengers but also invertebrates like carrion beetles, which can then be consumed by other animals, further propagating the toxicant through the food web. gov.bc.cabarnowlsbc.ca
Tissue Residue Analysis and Bioaccumulation Potential
The analysis of tissue residues is crucial for understanding the extent of exposure and the potential for bioaccumulation in non-target organisms. Diphacinone has a known potential to bioaccumulate in animal tissues. epa.gov
Research has shown that diphacinone residues can be detected in various tissues of exposed animals, with the liver often showing the highest concentrations. plos.orghawaii.gov Studies on wild and domestic pigs have provided data on residue levels in liver, muscle, and fat tissues. hawaii.govdoc.govt.nz For example, a study on feral pigs found the highest concentrations of diphacinone in the liver. hawaii.gov
The persistence of these residues is a key factor in the risk of secondary poisoning. The elimination half-life of diphacinone has been studied in several species. In pigs, the half-life in the liver was found to be approximately 5.43 days, while in muscle and fat it was 4.48 and 2.29 days, respectively. doc.govt.nz In deer, the hepatic elimination half-life was reported to be 5.3 days. raptorsarethesolution.org
Studies have also investigated diphacinone residues in invertebrates. In snails and slugs exposed to diphacinone bait, whole-body residues have been measured, providing insight into the potential for transfer to insectivorous predators. unl.edu
The following table presents a summary of diphacinone residue levels found in the liver tissue of various species from different studies.
| Species | Tissue | Mean Residue Level (µg/g) | Range of Residue Levels (µg/g) | Reference |
| Polynesian Rat | Liver | - | - | plos.org |
| House Mouse | Liver | - | - | plos.org |
| Feral Pig | Liver | - | - | hawaii.gov |
| Domestic Pig | Liver | - | - | doc.govt.nz |
| Reptiles (various) | Liver | - | - | researchgate.net |
Note: Specific mean and range values were not consistently provided in the source abstracts in a comparable format.
A study on reptiles, including giant ameivas, boa constrictors, wood turtles, and green iguanas, found that liver residue levels were consistently higher than those in the rest of the body. Interestingly, turtles exhibited higher residue levels of diphacinone compared to the second-generation anticoagulant brodifacoum. researchgate.net
In raptors from Western Canada, diphacinone was detected in a small percentage of individuals, with second-generation anticoagulants being much more prevalent. nih.gov This highlights that while diphacinone exposure occurs, it may be less frequent or at lower concentrations compared to more persistent SGARs in certain ecosystems. researchgate.net
Quantification of this compound Residues in Hepatic Tissues
The liver is the primary organ for the accumulation of anticoagulant rodenticides due to its role in synthesizing vitamin K-dependent clotting factors, the target of these compounds. nih.gov Consequently, analysis of hepatic tissue is the standard method for quantifying residue levels in exposed animals. Studies have documented a range of diphacinone concentrations in the livers of various non-target species following exposure.
In controlled laboratory studies, the amount of residue detected in liver tissue varies. For instance, in studies with Polynesian rats and house mice fed a 50 ppm diphacinone bait, liver residues were detected, with rats showing average concentrations of 3.7 to 4.4 µg/g in separate studies. nih.gov Research on California ground squirrels indicated that while there was no significant difference in liver residues across different bait application methods (spot, broadcast, or bait station), squirrels that survived exposure had liver concentrations an order of magnitude lower than those that succumbed. amazonaws.com
Data from captive mammals exposed to single doses of diphacinone show varying levels of hepatic accumulation. These studies provide a baseline for understanding how the compound is processed in different species.
Hepatic Diphacinone Residues in Captive Mammals After a Single Dose
| Species | Dose | Peak/Mean Liver Concentration | Time to Undetectable Levels | Source |
|---|---|---|---|---|
| Red Deer | 1.5 mg/kg | Cmax reached at 24-120 hours | Below 0.10 µg/g by 29 days | nih.govtandfonline.comnih.gov |
| Pig | 1.5 mg/kg | Mean concentrations declined steadily | Below 0.05 µg/g by 43 days | tandfonline.comnih.gov |
| Cattle | 1.5 mg/kg | Biphasic elimination observed | Below 0.10 µg/g by 125-155 days | nih.govtandfonline.comresponsiblerodenticides.org |
| Laboratory Rat | 1.5 mg/kg | Residues present at 1 week | Not detected at 2 weeks | responsiblerodenticides.org |
Surveys of wild animals also reveal exposure. A study in California from 1994 to 1999 found diphacinone residues in 12% of the 43 non-target mammals tested and less than 10% of the 31 birds tested. epa.gov A global review of literature (1998-2015) found diphacinone residues in approximately 5.0% of the 1,972 non-target animals analyzed. nih.gov
Tissue Distribution and Accumulation Patterns in Diverse Vertebrate Taxa
Following absorption, diphacinone is distributed throughout the body, but it preferentially accumulates in specific tissues. Animal studies indicate that while the highest concentrations are consistently found in the liver , the compound may also concentrate to varying degrees in the kidneys and lungs . usda.gov This distribution pattern is critical for understanding the toxicological impact and the potential for secondary poisoning, as predators consuming different organs may receive different doses.
Exposure has been documented across a wide range of vertebrate taxa in the wild. In California, species found with diphacinone residues included predators and scavengers such as coyotes (Canis latrans), bobcats (Lynx rufus), golden eagles (Aquila chrysaetos), and barn owls (Tyto alba). epa.gov The presence of residues in such a diverse group of species highlights the widespread potential for exposure in ecosystems where diphacinone is used. epa.gov
Bioaccumulation in Aquatic Organisms
The potential for diphacinone to bioaccumulate in aquatic environments is a key consideration for its ecological risk profile. The compound's octanol-water partition coefficient (log Kow = 4.27) suggests a moderate potential for bioaccumulation. tandfonline.com The U.S. Environmental Protection Agency (EPA) has noted that while most first-generation anticoagulants are not considered to be bio-concentrating in aquatic organisms, diphacinone may be an exception. nih.gov
Toxicity testing has classified diphacinone as moderately toxic to aquatic life. nih.govtandfonline.com
Freshwater Fish: The 96-hour LC50 for Rainbow Trout (Oncorhynchus mykiss) is 2.6 mg/L. nih.govtandfonline.com
Freshwater Invertebrates: The 48-hour EC50 for Daphnia magna is 1.8 mg/L. tandfonline.com
Despite this, the risk to aquatic organisms is often considered negligible under typical use patterns that involve contained bait stations, which limit environmental release. lincoln.ac.nz In a risk assessment for an aerial application of diphacinone near a stream, the predicted concentrations in the water were not found to exceed the level of concern for fish or aquatic invertebrates. lincoln.ac.nz However, the sodium salt of diphacinone is highly water-soluble, and the parent compound is rapidly decomposed by sunlight in water, which can mitigate aquatic exposure. usda.gov
Comparative Bioaccumulation with Other Anticoagulants
Diphacinone's potential for bioaccumulation is significantly lower than that of second-generation anticoagulant rodenticides (SGARs). This difference is primarily due to its shorter persistence in the body, particularly in the liver. researchgate.net SGARs such as brodifacoum are highly persistent, leading to a greater risk of accumulation in tissues and a higher potential for secondary poisoning. researchgate.net
Studies comparing the persistence of various anticoagulants consistently show that indandiones like diphacinone are eliminated more rapidly than coumarin-based compounds, especially SGARs. For example, the hepatic half-life of diphacinone in rats is estimated at only 3 days, whereas the half-life for the SGAR brodifacoum can be over 100 days. researchgate.net This shorter persistence means that diphacinone presents a reduced risk of secondary poisoning to predators and scavengers compared to SGARs. doc.govt.nz
Comparative Persistence of Anticoagulants in Liver Tissue
| Compound | Generation | Persistence/Half-Life Characteristic | Source |
|---|---|---|---|
| Diphacinone | First (Indandione) | Relatively short; half-life of 3 days in rats. | researchgate.netdoc.govt.nz |
| Pindone | First (Indandione) | Short persistence, similar to diphacinone. | doc.govt.nz |
| Warfarin | First (Coumarin) | Longer persistence than diphacinone. | doc.govt.nz |
| Coumatetralyl | First (Coumarin) | Most persistent of the common FGARs. | doc.govt.nz |
| Brodifacoum | Second (Coumarin) | Highly persistent; half-life of 113-350 days in rats. | researchgate.net |
| Bromadiolone | Second (Coumarin) | Highly persistent and likely to accumulate. | researchgate.net |
Biomagnification Across Trophic Levels
Biomagnification is the process where the concentration of a substance increases in organisms at successively higher levels in a food chain. While this phenomenon is a major concern for highly persistent compounds like SGARs, the potential for diphacinone to biomagnify is considered lower due to its faster elimination. doc.govt.nz
However, trophic transfer does occur. Secondary poisoning of predators and scavengers is a documented risk, demonstrating that diphacinone moves from primary consumers (e.g., rodents) to the next trophic level. doc.govt.nz Research has identified anticoagulant residues in a wide array of non-target animals, including reptiles and invertebrates, which can serve as a food source for other predators, suggesting the potential for multi-level trophic transfer. nih.gov For example, tolerant invertebrates that feed on bait could be consumed by vertebrates, though it is considered unlikely that this pathway alone would lead to a lethal dose in the predator. nih.gov The relatively short persistence of diphacinone means that significant biomagnification through multiple trophic levels is less likely than with SGARs. doc.govt.nz
Hepatic Elimination and Persistence in Non-Target Mammalian Species
The elimination and persistence of diphacinone in non-target mammals are species-dependent. Following a single dose, the compound is metabolized and excreted, but residues can persist in the liver for weeks to months. Studies in several large mammal species have provided detailed insights into its hepatic persistence.
In pigs and red deer, diphacinone is eliminated relatively quickly. nih.gov However, research in cattle revealed a different pattern, with a biphasic elimination process leading to much longer persistence in the liver, where residues were detectable for over 100 days. nih.govtandfonline.com This highlights that metabolic pathways and elimination rates can vary significantly even among herbivores. tandfonline.comnih.gov The persistence in the liver directly correlates with the duration of risk for secondary poisoning to any animal that might scavenge the carcass.
The hepatic elimination half-life (t½) is a key metric for quantifying the persistence of a compound. All available specific half-life determinations for diphacinone come from studies on captive animals, as measuring this in free-ranging wildlife is exceptionally difficult. These studies reveal significant interspecies variability.
Notably, some avian species appear to eliminate diphacinone much more slowly than mammals. For example, the eastern screech-owl (Megascops asio) was found to have a long elimination half-life, suggesting a limited capacity to detoxify the compound compared to mammals. nih.gov
Hepatic Elimination Half-Life of Diphacinone in Various Species (Captive Studies)
| Species | Mean Hepatic Half-Life (t½) | Notes | Source |
|---|---|---|---|
| Laboratory Rat | 3 days | - | researchgate.net |
| Red Deer (Cervus elaphus) | 6.0 days | 95% CI: 3.4 to 12.4 days | tandfonline.comnih.gov |
| Pig (Sus scrofa) | 12.4 days | 95% CI: 8.1 to 21.0 days | tandfonline.comnih.gov |
| Cattle (Bos taurus) | 25.2 - 35.9 days | Terminal half-life; elimination is biphasic | tandfonline.comnih.gov |
| Eastern Screech-Owl (Megascops asio) | Long (specific value not stated) | Described as long compared to mammals | nih.gov |
Interspecies Variability in Elimination Kinetics
The elimination kinetics of Diphacinone, a first-generation anticoagulant rodenticide, exhibit significant variability among different non-target species. This variation is a critical factor in assessing the potential risks of secondary poisoning and bioaccumulation in diverse ecosystems. The rate at which an organism metabolizes and excretes the compound determines its persistence in the body and, consequently, its potential for toxic effects. Research has highlighted substantial differences in elimination half-life and clearance mechanisms across various mammalian and avian species.
Mammalian Species
Studies have revealed a wide range of elimination half-lives for diphacinone in the liver of different mammals. For instance, laboratory rats (Rattus norvegicus) have a relatively short hepatic elimination half-life of approximately 3 days. tandfonline.comlincoln.ac.nz In contrast, other mammals show considerably longer retention times.
In a comparative study, the mean hepatic elimination half-life in pigs (Sus scrofa) was estimated to be 12.4 days following a single oral dose. tandfonline.comtandfonline.comfarad.org Residues in the liver of pigs were near or below the detection limit 28 days after dosing and were not detected at 43 days. tandfonline.com Red deer (Cervus elaphus scoticus) demonstrated a shorter mean hepatic elimination half-life of 6.0 days, with residues becoming undetectable in most animals by day 29 post-dosing. tandfonline.comtandfonline.comfarad.org
Cattle (Bos taurus) appear to metabolize and distribute diphacinone quite differently, showing significantly longer hepatic persistence. tandfonline.com In two separate trials, the mean terminal hepatic elimination half-life in cattle was estimated to be 25.2 days and 35.4 days, respectively. tandfonline.com Diphacinone residues were detectable in the liver of cattle for a much longer period, up to 155 days in one trial and 125 days in another. tandfonline.com This suggests that cattle may be at a higher risk for prolonged residue retention compared to other large mammals. tandfonline.comtandfonline.com
In Egyptian fruit bats (Rousettus aegyptiacus), used as a model for the native Bonin fruit bat, diphacinone was excreted slowly, showing a sensitivity similar to that of rats. researchgate.net In mice, most of a single dose of diphacinone was eliminated within 4 days, with only 7% retained in body tissues, whereas rats retained about 20% of the dose after 8 days. raptorsarethesolution.org In both rats and mice, the primary route of elimination was through feces, accounting for about 70% of the dose in rats, with about 10% eliminated in the urine. raptorsarethesolution.orgunl.edu This indicates that biliary excretion is a major elimination pathway in these rodent species. unl.edu
Table 1: Hepatic Elimination Half-Life of Diphacinone in Various Mammalian Species
| Species | Mean Hepatic Elimination Half-Life (days) | Notes |
| Rat (Rattus norvegicus) | 3 | Residues not detected after 2 weeks. tandfonline.com |
| Pig (Sus scrofa) | 12.4 | Range of 8.1 to 21.0 days. farad.org |
| Red Deer (Cervus elaphus) | 6.0 | Range of 3.4 to 12.4 days. tandfonline.comfarad.org |
| Cattle (Bos taurus) | 25.2 - 35.4 | Two separate trials showed different terminal half-lives. tandfonline.com |
Avian Species
Avian species, particularly raptors, demonstrate distinct and often slower elimination kinetics for diphacinone compared to many mammals. nih.gov This heightened sensitivity is linked to a limited capacity to detoxify anticoagulant rodenticides. nih.gov
Studies on eastern screech owls (Megascops asio) revealed a long elimination half-life of diphacinone in the liver. nih.gov The clearance of diphacinone from the liver was found to be biphasic, with a rapid initial phase followed by a much slower terminal phase. unl.edu The initial half-life was 0.88 days, but the terminal half-life was a prolonged 29.2 days. unl.edu A similar biphasic pattern was observed for clearance from the kidney, though it was more rapid than in the liver, with an initial half-life of 0.14 days and a terminal half-life of 10.2 days. unl.edu This slow elimination suggests that owls have a limited ability to detoxify these compounds, which may be due to very low activity of cytochrome P450-dependent enzymes responsible for metabolism. unl.edunih.gov
In American kestrels (Falco sparverius), diphacinone was also found to be significantly more acutely toxic compared to other birds like mallards, which points to differences in metabolic capacity. boisestate.edu The clearance of diphacinone from the liver of American kestrels was also determined to be biphasic, with an initial half-life of 0.88 days and a terminal half-life of 29.2 days. unl.edu
This interspecies variability is largely attributed to differences in metabolic pathways. researchgate.net The metabolism of anticoagulant rodenticides is primarily mediated by cytochrome P450 (CYP) isozymes in the liver. researchgate.net First-generation anticoagulants like diphacinone generally undergo more extensive metabolism compared to second-generation compounds. researchgate.net The observed differences, such as the slow metabolism in owls, suggest significant variations in the activity and efficiency of these enzyme systems among species. unl.edunih.gov
Table 2: Biphasic Elimination Half-Life of Diphacinone in Eastern Screech Owls (Megascops asio)
| Tissue | Initial Half-Life (days) | Terminal Half-Life (days) |
| Liver | 0.88 | 29.2 |
| Kidney | 0.14 | 10.2 |
| Source: Rattner et al. (2014) unl.edu |
Mechanistic Ecotoxicology of Diphacinone Sodium in Wildlife
Biochemical Mode of Action
The primary toxic action of diphacinone-sodium is the disruption of the vitamin K cycle, a critical pathway for blood coagulation. ontosight.airodentgreen.com This interference leads to a cascade of biochemical events that ultimately result in fatal hemorrhaging.
This compound acts as a potent inhibitor of the enzyme vitamin K epoxide reductase (VKOR). ontosight.aifrontiersin.org This enzyme is essential for the regeneration of vitamin K, a fat-soluble vitamin necessary for the synthesis of several clotting factors. nih.govsemanticscholar.org The vitamin K cycle involves the conversion of vitamin K to its active form, vitamin K hydroquinone (B1673460), which is a necessary cofactor for the enzyme γ-glutamyl carboxylase. nih.govunl.edu This carboxylase is responsible for the post-translational modification of specific glutamic acid residues on vitamin K-dependent proteins to γ-carboxyglutamic acid (Gla) residues. nih.gov During this process, vitamin K hydroquinone is oxidized to vitamin K epoxide. nih.gov VKOR is responsible for reducing vitamin K epoxide back to vitamin K, allowing the cycle to continue. nih.govsemanticscholar.org By inhibiting VKOR, this compound effectively halts this recycling process, leading to a depletion of active vitamin K. ontosight.ainih.gov
The depletion of vitamin K hydroquinone due to VKOR inhibition directly impairs the function of γ-glutamyl carboxylase. unl.edu Without its essential cofactor, the carboxylase cannot properly synthesize functional vitamin K-dependent clotting factors. unl.edu These factors, which include prothrombin (Factor II), Factor VII, Factor IX, and Factor X, are rendered biologically inactive without the Gla residues. frontiersin.orgunl.edu These inactive precursors are unable to bind calcium ions and phospholipid membranes effectively, which is a critical step in the coagulation cascade. unl.edu The result is a dose-dependent decrease in the concentration of functional clotting factors in the bloodstream, leading to a prolongation of clotting times, such as the prothrombin time (PT) and activated partial thromboplastin (B12709170) time (APTT). doc.govt.nzfrontiersin.org This ultimately results in uncontrolled bleeding and hemorrhage. tandfonline.com
Comparative Physiological Responses in Avian and Mammalian Species
The physiological response to this compound exposure varies significantly among different species, with notable differences observed between avian and mammalian taxa. unl.edu
Mammals are generally more sensitive to diphacinone (B1670724) than birds. oup.comunl.edu However, even within these broad classes, there is considerable variation in sensitivity. For instance, some raptors have demonstrated higher sensitivity to diphacinone compared to other avian species like gallinaceous birds (e.g., Northern bobwhite quail). researchgate.netunl.edu The reasons for these differences are multifaceted and can include variations in the absorption, metabolism, and excretion of the toxicant, as well as differences in the structure and function of the VKOR enzyme itself. doc.govt.nz
Interactive Data Table: Comparative Acute Oral Toxicity (LD50) of Diphacinone in Various Species
| Species | LD50 (mg/kg) | Reference |
| Rat (unspecified) | 0.3–2.3 | doc.govt.nz |
| Dog | 3.0–7.5 | doc.govt.nz |
| Cat | 14.7 | doc.govt.nz |
| Pig | 150.0 | doc.govt.nz |
| Mouse | 340.0 | doc.govt.nz |
| Mallard duck | 3158.0 | doc.govt.nz |
| Northern bobwhite | 2014 | unl.edu |
| American kestrel | 96.8 | oup.com |
This table illustrates the wide range of sensitivity to diphacinone across different species. LD50 is the dose required to be lethal to 50% of the tested population.
The physiological and toxicological responses to this compound exposure differ across taxa. In many mammals, a single large dose or multiple smaller doses can lead to fatal hemorrhaging within days. doc.govt.nz In contrast, some avian species may require higher or more prolonged exposure to exhibit similar effects. unl.edu
Studies on reptiles have shown varied sensitivity. For example, some turtles and boas appeared relatively insensitive to diphacinone, while certain lizard species were more susceptible. researchgate.net These differences may be linked to variations in metabolic rates and the physiology of the clotting cascade in reptiles. researchgate.net
The persistence of diphacinone in tissues also varies. In some species, the compound can accumulate in the liver, leading to prolonged anticoagulant effects. doc.govt.nz For example, in cattle, diphacinone residues were detected in the liver and kidney 90 days after a single injection. doc.govt.nz This persistence increases the risk of secondary poisoning in predators and scavengers that consume animals exposed to diphacinone. escholarship.org
Sublethal Ecological Effects on Non-Target Organisms
Beyond direct mortality, sublethal exposure to this compound can have significant ecological consequences for non-target organisms. Even at doses that are not immediately lethal, the anticoagulant can cause a range of adverse effects that may impair an animal's fitness and survival.
Sublethal effects can include:
Increased susceptibility to predation: Animals with compromised clotting ability may be more vulnerable to injury and bleeding from minor wounds, making them easier prey.
Impaired reproductive success: Exposure to diphacinone during gestation has been linked to adverse developmental outcomes in mammals. usda.gov
Behavioral alterations: Rodents that have consumed anticoagulant baits may exhibit changes in their behavior, such as spending more time in open areas, which can increase their vulnerability to predators and thus facilitate secondary poisoning. rodentgreen.com
Reduced immune function: Some studies suggest that anticoagulant rodenticides may have effects on the immune system, although this area requires further research. unl.edu
Hemorrhaging and bruising: Sublethal doses can still cause internal and external bleeding, which can lead to lameness and other debilitating conditions, as observed in pigs. escholarship.org In Eastern screech-owls, sublethal exposure led to coagulopathy and histopathological lesions like hemorrhage. researchgate.net
These sublethal effects can have cascading impacts on population dynamics and ecosystem health, highlighting the broader ecological risks associated with the use of this compound. unl.edu
Impact on Coagulation Parameters and Associated Physiological Alterations
Exposure to diphacinone significantly impacts coagulation parameters in wildlife. The compound inhibits the enzyme vitamin K epoxide reductase, which is essential for recycling vitamin K. ontosight.ainih.gov Vitamin K is a necessary cofactor for the carboxylation of several clotting factors, including Factors II (prothrombin), VII, IX, and X. vin.comunl.eduresearchmap.jp Without adequate vitamin K, these factors are released in an inactive form, impairing the blood coagulation cascade. unl.edu This leads to a prolongation of clotting times, such as the prothrombin time (PT) and Russell's viper venom time (RVVT). unl.eduunl.edu
Studies on various animal models have demonstrated these effects. For instance, in Northern bobwhite quail, a single sublethal oral dose of diphacinone resulted in prolonged clotting times at 48 hours post-administration. unl.edu Similarly, American kestrels administered diphacinone showed increased PT and RVVT at 48 and 96 hours post-dose. unl.edu The prolongation of in vitro clotting time serves as a direct indicator of impaired coagulation complex activity. unl.edu
Physiological alterations associated with diphacinone exposure are primarily linked to coagulopathy. Animals may exhibit signs of internal and external bleeding. usda.govcornell.edu This can manifest as hemorrhaging in various organs and tissues, including the gastrointestinal tract, lungs, heart, liver, kidneys, and skeletal muscle. unl.eduoup.com Necropsies of affected animals often reveal subcutaneous bruises and a mottled appearance of the liver. unl.eduunl.edu
The following table summarizes the effects of diphacinone on coagulation parameters in selected wildlife species:
| Species | Coagulation Parameter Affected | Observed Effect | Citation |
| Northern bobwhite quail | Prothrombin Time (PT), Russell's Viper Venom Time (RVVT) | Prolonged clotting time | unl.edu |
| American kestrel | Prothrombin Time (PT), Russell's Viper Venom Time (RVVT) | Prolonged clotting time | unl.edu |
| Domestic Pigs | Prothrombin Time (PT) | Elevated coagulation times | escholarship.org |
Behavioral Modulations in Exposed Wildlife
Sublethal exposure to diphacinone can induce significant behavioral changes in wildlife, potentially increasing their vulnerability to predation and other environmental stressors. usda.govresearchgate.net One of the most commonly observed behavioral alterations is lethargy or subdued behavior. usda.govunl.eduorst.edu Animals that have ingested diphacinone may appear weak, ataxic (uncoordinated), and less responsive to their surroundings. unl.eduresearchgate.net
Reproductive and Developmental Outcomes in Avian and Mammalian Models
The impact of diphacinone on the reproductive and developmental processes in wildlife is a significant concern. While specific data for diphacinone is limited for some species, studies on anticoagulant rodenticides in general, and some specific to diphacinone, indicate potential adverse outcomes.
In avian species, while diphacinone is considered moderately toxic on a subacute dietary basis, chronic exposure can pose risks. responsiblerodenticides.org For instance, exposure to the related first-generation anticoagulant chlorophacinone (B1668802) was shown to reduce the weight of surviving mallard ducklings in a reproductive toxicity study. responsiblerodenticides.org The U.S. Environmental Protection Agency (EPA) has used data from chlorophacinone to characterize the chronic risk of diphacinone to birds, suggesting a potential for reproductive effects. usda.gov General effects of chemical contaminants on avian reproduction can include reduced fertility, suppression of egg formation, eggshell thinning, and impaired incubation and chick-rearing behaviors. nih.gov
In mammalian models, maternal toxicity studies with diphacinone in pregnant Sprague-Dawley rats showed adverse effects at all tested exposure levels. usda.gov An increased incidence of fetal resorptions was observed, indicating developmental toxicity. usda.gov However, it's noted that mice are considerably less susceptible to the toxic effects of diphacinone compared to other mammalian species. usda.gov There is uncertainty regarding the effects of diphacinone on mammalian reproduction, and it is unknown if the compound can be excreted in milk, potentially exposing nursing young. epa.gov
Histopathological Manifestations in Internal Organ Systems
Histopathological examinations of wildlife exposed to diphacinone reveal microscopic evidence of damage to various internal organ systems, primarily as a consequence of hemorrhaging.
The most prominent finding is microscopic hemorrhage in a wide range of tissues. In American kestrels, histological examination revealed hemorrhages in the heart, liver, kidney, lung, intestine, and skeletal muscle. unl.eduoup.com Gross necropsy findings often include evidence of bleeding in the gastrointestinal tract and a mottled liver. unl.edu In some cases of anticoagulant rodenticide poisoning, dystrophic damage of the liver parenchyma has been observed. tubitak.gov.tr
The liver, being the primary site of both the synthesis of clotting factors and the metabolism of diphacinone, is a key organ affected. researchmap.jpdoc.govt.nz High concentrations of diphacinone residues are often found in the liver of exposed animals. doc.govt.nznih.gov In addition to the liver, the kidneys can also show signs of damage. vin.com In severe cases of anticoagulant poisoning in dogs, hemorrhagic effusion leading to abdominal enlargement has been observed. tubitak.gov.tr
The following table provides a summary of histopathological findings in wildlife exposed to diphacinone:
| Organ System | Histopathological Finding | Species | Citation |
| Cardiovascular | Microscopic hemorrhage in the heart | American Kestrel | unl.eduoup.com |
| Hepatic | Microscopic hemorrhage, mottled appearance, dystrophic damage | American Kestrel, various mammals | unl.eduoup.comtubitak.gov.tr |
| Renal | Microscopic hemorrhage, potential for damage | American Kestrel, various mammals | unl.eduoup.comvin.com |
| Respiratory | Microscopic hemorrhage in the lung | American Kestrel | unl.eduoup.com |
| Gastrointestinal | Hemorrhage in the intestine | American Kestrel | unl.eduoup.com |
| Musculoskeletal | Microscopic hemorrhage in skeletal muscle, hemorrhage in leg joint | American Kestrel, Domestic Pigs | unl.eduoup.comescholarship.org |
Evolutionary Ecology of Resistance to Diphacinone Sodium
Historical Emergence and Geographic Spread of Resistance
Resistance to first-generation anticoagulant rodenticides (FGARs), including diphacinone (B1670724), was first documented in brown rats (Rattus norvegicus) in Scotland in 1958. researchgate.net This emergence occurred within a decade of the widespread introduction of these compounds for pest control in the early 1950s. researchgate.netpeerj.comnih.gov Following its initial discovery, resistance to FGARs was reported in house mice (Mus musculus) shortly after. nih.gov
The phenomenon is not geographically isolated; resistant rodent populations have since been identified in numerous countries across the globe. nih.govnih.gov In Europe, significant resistance foci have been documented in the United Kingdom, Denmark, the Netherlands, Belgium, France, and Germany. nih.govnih.gov Beyond Europe, resistance in commensal rodents has also been recorded in the United States, Canada, Japan, and Australia. nih.gov The spread of resistance is a significant concern for pest management, as it can lead to control failures. nih.gov For instance, in some regions of the Netherlands, pest controllers have reported suspected resistance, and genetic testing has confirmed the presence of resistance-mediating genotypes in those areas. nih.gov
The development of resistance is an ongoing evolutionary process. Continuous use of anticoagulants can lead to the selection and geographic expansion of resistant genotypes. orst.edu This has necessitated the development of second-generation anticoagulant rodenticides (SGARs) to control populations that have become resistant to first-generation compounds like diphacinone. nih.gov However, resistance to some SGARs has also been documented, highlighting the adaptive capacity of rodent populations. nih.gov
Table 1: Timeline and Geographic Spread of First-Generation Anticoagulant Resistance
| Date | Event | Location(s) | Species |
|---|---|---|---|
| Early 1950s | Widespread introduction of first-generation anticoagulant rodenticides. | Global | - |
| 1958 | First documented case of resistance to anticoagulants. | Scotland | Brown Rat (Rattus norvegicus) |
| Post-1958 | Reports of resistance emerge in house mice. | Europe | House Mouse (Mus musculus) |
| Ongoing | Spread and establishment of resistant populations. | UK, Denmark, Netherlands, Belgium, France, Germany, USA, Canada, Japan, Australia | Brown Rat, House Mouse, other commensal rodents |
Genetic Basis of Diphacinone-sodium Resistance
The primary mechanism of resistance to this compound and other anticoagulant rodenticides is genetic, involving specific mutations in a single gene. nih.gov This resistance is inherited as an autosomal dominant trait. nih.govnih.gov
Research has identified the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1) gene as the principal locus for anticoagulant resistance in rodents and humans. nih.govorst.edu The VKORC1 gene encodes the VKOR enzyme, which is the molecular target of anticoagulant rodenticides. nih.gov This enzyme is crucial for the vitamin K cycle, a metabolic pathway essential for the synthesis of blood clotting factors. nih.gov
Mutations in the VKORC1 gene can alter the resulting enzyme, reducing its sensitivity to anticoagulants. These changes are typically single nucleotide polymorphisms (SNPs) that result in amino acid substitutions in the VKORC1 protein. Numerous resistance-conferring mutations have been identified in wild rodent populations. For example, in brown rats, at least eight different mutations are known to adversely affect the efficacy of anticoagulants. orst.edu
Some of the most well-studied mutations associated with resistance include:
Tyrosine to Cysteine at position 139 (Y139C): This mutation is widely dispersed and confers resistance to first-generation anticoagulants and some second-generation compounds. orst.edu
Leucine to Glutamine at position 128 (L128Q): Known as "Scottish resistance," this mutation provides strong resistance to warfarin and diphacinone. orst.edu
Leucine to Glutamine at position 120 (L120Q): Found in "Hampshire" and "Berkshire" resistance strains, this mutation is linked to resistance against first-generation anticoagulants. peerj.com
Tyrosine to Phenylalanine at position 139 (Y139F): This mutation, known as "Kent resistance," confers varying degrees of resistance. orst.edu
Tyrosine to Serine at position 139 (Y139S): Referred to as "Welsh resistance." orst.edu
The presence of these mutations is a clear indicator of a tremendous selective advantage for rodents in environments where anticoagulant baits are used. nih.govnih.gov
Table 2: Common VKORC1 Mutations Conferring Anticoagulant Resistance in Rodents
| Mutation | Amino Acid Change | Associated Resistance Strain/Location | Known Resistance To |
|---|---|---|---|
| L128Q | Leucine to Glutamine | Scottish Resistance | Warfarin, Diphacinone |
| Y139S | Tyrosine to Serine | Welsh Resistance | First-generation anticoagulants |
| Y139C | Tyrosine to Cysteine | Gloucestershire Resistance / Widespread | First-generation anticoagulants, some second-generation |
| Y139F | Tyrosine to Phenylalanine | Kent Resistance | First-generation anticoagulants, some second-generation |
| L120Q | Leucine to Glutamine | Hampshire & Berkshire Resistance | First-generation anticoagulants |
Anticoagulant rodenticides like diphacinone function by inhibiting the VKOR enzyme. nih.gov They act as competitive inhibitors, binding to the enzyme and preventing it from recycling vitamin K epoxide to its active form, which is necessary for blood coagulation. nih.gov
The mutations in the VKORC1 gene lead to structural changes in the VKORC1 protein. These structural alterations are the molecular basis for resistance, as they reduce the binding affinity of the anticoagulant molecule to the enzyme. With a lower binding affinity, the rodenticide is less effective at inhibiting the enzyme's function. Consequently, the vitamin K cycle can continue to operate, and the synthesis of clotting factors is maintained, even in the presence of the poison. This allows the rodent to survive doses that would be lethal to susceptible individuals. The different mutations confer varying degrees of resistance, likely due to the specific structural changes they cause in the enzyme and how those changes affect its interaction with different anticoagulant compounds.
Biochemical Mechanisms of Resistance
While target-site modification through VKORC1 mutations is the primary and most well-understood mechanism of resistance, other biochemical processes may also contribute to the tolerance of this compound in some rodent populations.
The body can defend against toxic substances through metabolic detoxification, a process often carried out by enzymes that modify the chemical structure of a compound to facilitate its excretion. For anticoagulant rodenticides, this process is primarily handled by the cytochrome P450 (CYP) family of enzymes located in the liver. These enzymes can hydroxylate diphacinone, converting it into less toxic metabolites that can be more easily eliminated from the body. nih.gov
It has been hypothesized that an accelerated detoxification system involving CYP enzymes could contribute to rodenticide resistance. nih.gov Studies have shown that inhibiting P450 enzymes potentiates the effects of anticoagulants, which supports the role of these enzymes in their clearance. bpca.org.uk In some warfarin-resistant rat lines, elevated CYP-mediated metabolism has been reported as a resistance mechanism. nih.govunl.edu However, the significance of this mechanism for diphacinone resistance appears to vary. A study on California ground squirrels (Otospermophilus beecheyi) reporting reduced field efficacy of diphacinone found that the cause did not seem to be related to enhanced metabolism.
Diphacinone is known to be metabolized by liver mixed-function oxidases, which is the cytochrome P450 enzyme system. usda.gov While the potential for enhanced metabolism to confer resistance exists, its role appears to be secondary to VKORC1 mutations and may be more significant in specific populations or species.
Beyond target-site insensitivity and metabolic detoxification, other physiological factors can influence an animal's tolerance to anticoagulants. One such adaptation relates to vitamin K availability. Research has indicated that certain strains of resistant rats have an enhanced ability to synthesize vitamin K from its precursor, menadione sodium bisulphite (vitamin K3), which is often present in animal feeds. bpca.org.uk This capability, not observed in susceptible rats, could provide an additional defense against the effects of anticoagulants by ensuring a sufficient supply of the vitamin to overcome the partial inhibition of the VKOR enzyme. bpca.org.uk
Interestingly, the genetic mutations that confer resistance can also come with a physiological cost. The altered VKORC1 enzymes in some resistant strains are less efficient at their normal function of recycling vitamin K. bpca.org.uk This can lead to an increased dietary requirement for vitamin K to maintain normal blood clotting. This trade-off illustrates the complex physiological consequences of evolving resistance to a potent selective agent.
Population-Level Dynamics of Resistance Development
The development of resistance to this compound within a rodent population is a classic example of directional selection. The primary mechanism of this resistance is genetic, centered around mutations in the Vitamin K epoxide reductase complex subunit 1 (VKORC1) gene. nih.govprofessionalpestmanager.com This enzyme is the target for anticoagulant rodenticides, which inhibit its function, leading to a fatal disruption of the vitamin K cycle and blood coagulation.
Several studies have documented the prevalence of VKORC1 mutations in various rodent populations globally. While specific longitudinal data tracking the frequency of this compound resistance alleles over extended periods in a single population are not abundant in the available literature, regional surveys provide snapshots of the extent of the problem. For instance, a study in the Netherlands found that 15.3% of Norway rat populations carried resistance genes. professionalpestmanager.com Research in the UK has identified several VKORC1 mutations, with some conferring a high degree of resistance to first-generation anticoagulants like warfarin and diphacinone. bpca.org.uk
The rate of resistance development in a population is influenced by several factors:
Intensity of Selection Pressure: The frequency and scale of this compound application directly impact how quickly resistant individuals are selected for.
Initial Allele Frequency: The pre-existing frequency of resistance mutations in the population can influence the speed at which resistance becomes widespread.
Gene Flow: The movement of resistant individuals between populations can introduce and spread resistance alleles to new areas.
Fitness Costs: In the absence of the rodenticide, resistance mutations can sometimes carry a fitness cost, potentially slowing their spread. However, the continued use of the chemical often outweighs these costs.
The table below summarizes some of the key VKORC1 mutations associated with resistance to first-generation anticoagulant rodenticides, including diphacinone.
| VKORC1 Mutation | Affected Rodent Species | Known Resistance Profile |
| Tyr139Cys | Rattus norvegicus, Mus musculus | High resistance to warfarin and other first-generation anticoagulants. |
| Leu128Gln | Rattus norvegicus | Strong resistance to warfarin and diphacinone. |
| Tyr139Ser | Rattus norvegicus | High resistance to first-generation anticoagulants. |
| Tyr139Phe | Rattus norvegicus | Resistance to first-generation anticoagulants. |
Implications of Resistance for Rodent Control Strategies
The emergence of widespread resistance to this compound has profound implications for rodent control, necessitating a shift away from a sole reliance on this first-generation anticoagulant. The continued use of an ineffective rodenticide not only fails to control the target population but can also exacerbate the problem by further selecting for resistant individuals.
The primary implications and necessary adjustments to rodent control strategies include:
Shift to Second-Generation Anticoagulant Rodenticides (SGARs): In areas with confirmed resistance to first-generation compounds, the use of more potent SGARs, such as brodifacoum, bromadiolone, and difenacoum, is often necessary. rrac.infoescholarship.orgregulations.gov These compounds are generally effective against rodents that are resistant to this compound. rrac.infoescholarship.org However, SGARs pose a higher risk of secondary poisoning to non-target wildlife, requiring careful risk assessment and mitigation measures. regulations.gov
Implementation of Integrated Pest Management (IPM): An IPM approach is crucial for sustainable and effective rodent control in the face of resistance. nih.govbasf.com This strategy emphasizes a multi-faceted approach that minimizes reliance on chemical controls. Key components of an IPM program for rodents include:
Sanitation: Reducing food and water sources that attract and sustain rodent populations.
Exclusion: Sealing entry points and making structural repairs to prevent rodents from entering buildings.
Trapping: Using mechanical traps as a non-chemical control method.
Monitoring: Regularly inspecting for signs of rodent activity to detect infestations early and assess the effectiveness of control measures.
Resistance Monitoring: Regular monitoring of rodent populations for the presence and frequency of resistance alleles is essential for making informed decisions about which control methods to employ. nih.gov Genetic testing of rodent tail samples can identify the specific VKORC1 mutations present in a population, guiding the selection of appropriate rodenticides.
Rotation of Rodenticides: To slow the development of resistance, it is recommended to rotate the use of different rodenticide classes with different modes of action. However, the options for rotation are limited within the anticoagulant group. Therefore, incorporating non-anticoagulant rodenticides, such as those containing bromethalin or cholecalciferol, can be a valuable component of a resistance management strategy. professionalpestmanager.com
Analytical Methodologies for Diphacinone Sodium Detection and Quantification
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone of analytical methods for anticoagulant rodenticides, providing the necessary separation of the target analyte from complex sample matrices.
High-Performance Liquid Chromatography (HPLC) has been a standard technique for the analysis of anticoagulant rodenticides. For indanedione compounds like diphacinone (B1670724), HPLC is often coupled with an ultraviolet (UV) detector. oup.com A reversed-phase HPLC method has been successfully developed for the determination of eight anticoagulant rodenticides, including diphacinone, in animal liver. oup.com
In this method, anticoagulants are extracted from liver samples using mixtures of acetone/diethyl ether and acetone/chloroform, followed by a cleanup step using solid-phase extraction cartridges. oup.com The final determination for diphacinone is achieved using an isocratic elution system with UV detection. oup.com The performance of such methods has been validated, showing good linearity and acceptable recovery rates. oup.com
Table 1: HPLC Method Performance for Diphacinone in Animal Liver
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 0.1-0.6 µg/g | oup.com |
| Correlation Coefficient (r) | >0.972 | oup.com |
| Recovery Rate | 51.7% - 78.2% (for various rodenticides) | oup.com |
| Limit of Detection | 0.11 µg/g | oup.com |
| Relative Standard Deviation (RSD) | 5.7% - 10.3% | oup.com |
While effective, traditional HPLC-UV methods can exhibit lower sensitivity compared to more advanced techniques, particularly for trace-level analysis in biological fluids. rsc.org
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle-size columns to achieve higher resolution, faster analysis times, and improved sensitivity. A UPLC-MS method has been developed for the simultaneous and rapid determination of seven common anticoagulant rodenticides, including diphacinone, in human serum. rsc.orgresearchgate.net This approach leverages the enhanced separation efficiency of UPLC to provide a simple, rapid, and sensitive method suitable for clinical and forensic diagnosis of poisoning. rsc.org
Gas Chromatography (GC) is generally not the preferred method for the analysis of indandione rodenticides like diphacinone. These compounds are typically non-volatile and can be thermally unstable, leading to degradation on the GC column. ojp.gov Consequently, GC-based systems often lack the required sensitivity and robustness for detecting these compounds effectively in seized materials or toxicological samples. ojp.gov The analytical challenges associated with GC have led to the predominance of liquid chromatography-based methods for diphacinone analysis. brjac.com.br
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) has become the gold standard for the detection of rodenticides due to its exceptional sensitivity and selectivity. When coupled with liquid chromatography, it provides a powerful tool for unequivocal identification and precise quantification.
The coupling of liquid chromatography with mass spectrometry (LC-MS) offers significantly higher sensitivity and selectivity compared to LC-UV methods. rsc.org LC-MS has been successfully applied to the analysis of diphacinone and chlorophacinone (B1668802), providing a robust platform for their detection in various sample types. rsc.org The enhanced selectivity of MS detection minimizes sample clean-up requirements, which is a significant advantage when dealing with complex biological matrices. nih.govunl.edu
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for low-level determination of rodenticide residues. nih.govunl.edu Its superior performance allows for detection in the sub-part-per-billion range, combining enhanced selectivity and sensitivity. nih.govunl.edu This technique is routinely used for the quantitative analysis of diphacinone in diverse matrices such as animal tissues, water, and biological fluids. plos.organtpedia.comsasa.gov.uk
A highly specific and sensitive LC-MS/MS method was developed and validated for determining diphacinone (DPN) in mouse and rat liver. nih.govplos.org The method employs a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which ensures high selectivity by monitoring specific precursor-to-product ion transitions. nih.govunl.edu A deuterated form of diphacinone (d4-DPN) is often used as an internal standard to ensure accuracy. nih.gov
Table 2: Example of LC-MS/MS Parameters for Diphacinone Analysis in Rodent Liver
| Parameter | Specification | Reference |
|---|---|---|
| LC Column | Waters X-Bridge BEH C-18 (50 mm, 2.1 mm ID, 2.5 µm) | nih.govunl.eduplos.org |
| Mass Spectrometer | Agilent 6470A QQQ | plos.org |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode | researchgate.netnih.gov |
| MRM Transition (Quantitation) | m/z 339.0 → 167.0 | nih.govunl.eduplos.org |
| MRM Transitions (Confirmation) | m/z 339.0 → 172.0 and m/z 339.0 → 116.0 | nih.govunl.eduplos.org |
| Internal Standard Transition (d4-DPN) | m/z 343.0 → 167.0 | nih.govplos.org |
The validation of such LC-MS/MS methods demonstrates excellent performance, meeting international criteria for analytical methods in forensic and public health applications. researchgate.net
Table 3: Validation Data for LC-MS/MS Method for Diphacinone in Rodent Liver
| Validation Parameter | Result | Reference |
|---|---|---|
| Linear Range | 0.5 to 375 ng/mL | nih.govunl.eduplos.org |
| Average Accuracy (Relative Error) | 5.8% (range = 1.06% - 14.7%) | nih.govplos.org |
| Average Precision (RSD) | 7.2% (range = 0.97% - 20.4%) | nih.govplos.org |
| Average Recovery | 106% (rat liver), 101% (mouse liver) | nih.govplos.org |
| Detection Limit (DL) | Reported in study, estimated from fortified control samples | unl.eduplos.org |
This level of sensitivity and accuracy makes LC-MS/MS indispensable for regulatory monitoring, environmental risk assessment, and the investigation of poisoning incidents involving Diphacinone-sodium. nih.govaphl.org
Sample Preparation and Extraction Protocols for Diverse Matrices
The initial step in the analysis of this compound is the effective extraction of the analyte from its matrix. The choice of protocol depends heavily on the physical and chemical properties of the sample, whether biological or environmental.
Biological tissues, due to their complexity, require specific protocols to isolate this compound efficiently.
Liver Tissue : Liver is a primary matrix for Diphacinone analysis due to the compound's accumulation in this organ. A widely used method involves homogenizing a small sample (e.g., 0.075 to 0.125 g) of liver tissue. plos.org Water is added to the homogenate to create a slurry, which is then spiked with an internal standard, such as a deuterated form of Diphacinone (d4-DPN), to improve quantification accuracy. unl.edunih.gov The extraction is typically performed using a solvent mixture, such as acetonitrile (B52724) containing 1% ammonium (B1175870) hydroxide, which aids in the clean-up of the sample extract. unl.edunih.gov Following extraction, a combination of liquid-liquid partitioning and dispersive solid-phase extraction is used for clean-up. plos.org
Plasma and Serum : For blood-derived samples like plasma or serum, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are preferred for their high sensitivity and ability to simultaneously identify multiple rodenticides. rsc.org Sample preparation for serum may involve the construction of calibration curves by analyzing calibrants fortified with Diphacinone at various concentrations, for instance, between 1.0 and 100 ppb. nih.gov
Muscle Tissue : Diphacinone residues have been detected in the muscle tissue of animals exposed to baits. In one study, residues of 0.251 ppm were found in wild pig muscle. usda.gov While detailed extraction protocols for muscle are less commonly published than for liver, the general principles of homogenization, solvent extraction, and clean-up used for other tissues are applicable.
Environmental matrices present unique challenges due to the wide range of potential interfering substances and typically lower analyte concentrations.
Soil : A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been validated for the extraction of anticoagulant rodenticides from soil. nih.gov This approach involves an acetonitrile extraction/partitioning step and has been successfully applied to soil samples without a subsequent clean-up step. nih.gov
Water : For seawater analysis, extraction efficiency for Diphacinone has been reported to be in the range of 80 to 100%, with one study achieving 87% recovery from a fortified sample. usgs.gov
Invertebrates : A method for analyzing Diphacinone in invertebrates like snails and slugs involves homogenizing the samples after cryogenic freezing. researchgate.net The homogenized portion is then extracted using acidified chloroform-acetone. researchgate.net For other invertebrates such as crabs and limpets, high extraction efficiencies of 101% and 99%, respectively, have been achieved. usgs.gov
Clean-up is a crucial step to remove matrix components that can interfere with instrumental analysis, such as by causing ion suppression in mass spectrometry.
Solid-Phase Extraction (SPE) : SPE is a common and effective clean-up technique. For invertebrate extracts, a silica (B1680970) SPE column can be used to purify the sample before analysis. researchgate.net A variation, dispersive solid-phase extraction (dSPE), is often used in conjunction with QuEChERS-based methods. For liver tissue extracts, a dSPE cartridge containing C-18 and magnesium sulfate (B86663) has been shown to provide high analyte recovery. nih.gov Initial experiments using dSPE tubes that also contained primary-secondary amine (PSA) resulted in significantly lower recovery of Diphacinone. nih.gov
Liquid-Liquid Partitioning : This technique is often combined with dSPE. After the initial solvent extraction of a liver sample, the addition of a QuEChERS salt packet creates a solvent/water partition that aids in separating the analyte from interfering substances. nih.gov
Gel Permeation Chromatography (GPC) : GPC, a form of size-exclusion chromatography, is another advanced method used for sample clean-up in multi-residue analysis, effectively separating analytes from larger interfering molecules. researchgate.net
Method Validation and Quality Assurance in this compound Analysis
To ensure that analytical results are accurate and reliable, the chosen method must be thoroughly validated. Key validation parameters include determining detection and quantification limits, assessing recovery, and evaluating matrix effects.
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.
These limits are matrix-dependent and vary based on the analytical instrumentation used. For instance, using LC-MS/MS, highly sensitive detection in the sub-part-per-billion range can be achieved. unl.edu The LOD is often established as three times the background signal from a matrix blank, with the LOQ set at ten times the background signal. usgs.gov
The table below presents documented detection and quantification limits for Diphacinone in various matrices.
| Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Citation |
| Seawater | 0.4 ng/mL | Not Specified | usgs.gov |
| Soil | 15 ng/g (dry weight) | Not Specified | usgs.gov |
| Soil (QuEChERS) | 0.024 - 6.25 ng/g | 0.5 - 50.0 ng/g | nih.gov |
| Fish Fillet | 20 ng/g | Not Specified | usgs.gov |
| Whole Crab | 13 ng/g | Not Specified | usgs.gov |
| Limpet (soft tissue) | 34 ng/g | Not Specified | usgs.gov |
| Horse Serum | 0.2 ppb (0.2 ng/mL) | 1.0 ppb (1.0 ng/mL) | nih.gov |
| Horse Liver | 25 ppb (25 ng/g) | 50 ppb (50 ng/g) | nih.gov |
| Rodent Liver | Estimated from fortified samples | Estimated using 10x baseline noise | plos.org |
Recovery Efficiency : Recovery studies are performed to determine the efficiency of the extraction process. This is typically done by analyzing "spiked" samples, where a known amount of the analyte is added to a blank matrix before extraction. The percentage of the added analyte that is measured in the final analysis represents the recovery efficiency. Acceptable recovery is essential for accurate quantification.
Matrix Effects : Matrix effects occur when components of the sample other than the analyte of interest alter the response of the analytical instrument, most commonly causing ion suppression or enhancement in mass spectrometry. nih.govbiotage.com These effects can lead to under- or overestimation of the analyte concentration. The use of an isotopically labeled internal standard, such as d4-Diphacinone, can help to compensate for matrix effects and losses during sample preparation. nih.gov The addition of a small amount of base, like ammonium hydroxide, to the extraction solvent has been shown to improve the clean-up of liver extracts and reduce the impact of co-extractants. unl.edunih.gov
The following table summarizes reported recovery efficiencies for Diphacinone from different sample types.
| Matrix | Fortification Level | Mean Recovery (%) | Citation |
| Rat Liver | 15.7, 313, and 18,800 ng/g | 106% (average) | plos.orgnih.gov |
| Mouse Liver | 15.7, 313, and 18,800 ng/g | 101% (average) | plos.orgnih.gov |
| Snails | 0.20 mg/kg | 97% (± 21%) | researchgate.net |
| Snails | 2.0 mg/kg | 84% (± 6%) | researchgate.net |
| Seawater | Not Specified | 87% | usgs.gov |
| Soil | Not Specified | 101% | usgs.gov |
| Crab | Not Specified | 101% | usgs.gov |
| Limpet | Not Specified | 99% | usgs.gov |
A study on rodent liver analysis reported an average precision (relative standard deviation) of 7.2% and an average accuracy (relative error) of 5.8% across multiple fortification levels, demonstrating the method's reliability. nih.govplos.org
Inter-Laboratory Comparison and Proficiency Testing
The reliability and consistency of analytical methods for this compound are critical for regulatory monitoring, environmental assessment, and forensic toxicology. Inter-laboratory comparisons (ILCs) and proficiency testing (PT) are essential components of quality assurance that evaluate the performance of different laboratories and analytical methods. These studies help to establish the robustness, accuracy, and reproducibility of methods used for the detection and quantification of this compound.
A significant study evaluated an ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) method for quantifying eight anticoagulant rodenticides, including diphacinone, in various animal liver samples. nih.govnih.gov This evaluation involved two distinct inter-laboratory comparison studies: an ILC exercise (ICE) with four participating laboratories and a proficiency test (PT) with eleven participating laboratories. nih.govnih.gov
The ILC studies verified the accuracy of UPLC-MS for analyzing anticoagulant rodenticides in liver matrices and showed that such comparisons are valuable for evaluating the performance characteristics of analytical methods. nih.govnih.gov
Development of Novel and High-Throughput Analytical Approaches
The demand for more sensitive, specific, and efficient methods for the detection of this compound has driven the development of novel analytical approaches. Traditional methods like high-performance liquid chromatography (HPLC) with ultraviolet or fluorescence detection, which were industry standards for many years, have been progressively supplemented and replaced by more advanced techniques. nih.govunl.edu
A significant advancement in the analysis of this compound is the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This technique has emerged as the preferred method for low-level determination of rodenticide residues due to its superior selectivity and sensitivity, often achieving detection in the sub-part-per-billion range. nih.govresearchgate.net The enhanced selectivity of tandem mass spectrometry often requires minimal sample clean-up, even in complex biological matrices like liver tissue. nih.gov
One such developed and validated LC-MS/MS method for diphacinone (DPN) in rodent liver involves tissue extraction with a water and acetonitrile mixture, followed by a clean-up step using liquid-liquid partitioning and dispersive solid-phase extraction. nih.govplos.org Chromatographic separation is achieved on a C18 column, and detection is performed on a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. nih.govplos.org This mode allows for highly specific detection by monitoring a particular precursor ion to product ion transition. nih.govnih.gov
Table 2: Validation Parameters of a Novel LC-MS/MS Method for Diphacinone (DPN) in Rodent Liver
| Parameter | Value | Reference |
|---|---|---|
| Quantitative Transition (MRM) | m/z 339.0 → 167.0 | nih.govnih.gov |
| Confirmatory Transitions (MRM) | m/z 339.0 → 172.0 and 339.0 → 116.0 | nih.gov |
| Linear Range | 0.5 to 375 ng/mL | nih.govplos.org |
| Average Precision (RSD) | 7.2% (range = 0.97% - 20.4%) | nih.govplos.org |
| Average Accuracy (Relative Error) | 5.8% (range = 1.06% - 14.7%) | nih.govplos.org |
| Average Recovery (Rat Liver) | 106% | nih.govplos.org |
The concept of high-throughput screening (HTS) involves the use of automation, miniaturization, and rapid detection methods to test a large number of samples simultaneously. ox.ac.uk While full-scale HTS systems, common in drug discovery, have not been extensively applied specifically to this compound analysis in routine monitoring, the principles can be adapted. ox.ac.uknih.gov The development of automated sample preparation techniques and the use of multi-well plates can significantly increase the sample throughput of existing LC-MS/MS methods. ox.ac.uk This approach accelerates the analysis process, allowing for large-scale studies or rapid screening in poisoning incidents. ox.ac.uk
Ecological Risk Assessment Frameworks and Methodologies Applied to Diphacinone Sodium
Conceptual Models for Ecological Risk Assessment
Conceptual models in ecological risk assessment (ERA) provide a framework for evaluating how a stressor, such as diphacinone-sodium, might impact the environment. rmpcecologia.com These models are hypotheses about the relationships between stressors, exposure pathways, and the ecological receptors that may be affected. ornl.govresearchgate.net For this compound, the U.S. Environmental Protection Agency (EPA) has developed a preliminary problem formulation that serves as a conceptual model. regulations.gov This model outlines what is known about the compound's environmental fate and ecological effects and identifies uncertainties to guide the risk assessment process. regulations.govregulations.gov The primary dissipation pathway for diphacinone (B1670724) is expected to be the consumption of bait by both target and non-target animals. epa.gov
Hazard Identification in Ecosystem Contexts
Hazard identification for this compound centers on its mode of action as a first-generation anticoagulant rodenticide. regulations.govusda.gov Anticoagulants work by disrupting the normal blood-clotting process, leading to internal hemorrhaging and eventual death. regulations.govresponsiblerodenticides.org The primary hazard to wildlife is mortality from this anticoagulant effect. regulations.gov However, sublethal effects are also a significant concern, including prolonged clotting time, reduced hematocrit (the proportion of red blood cells in the blood), and non-fatal hemorrhaging. nih.govresearchgate.net
The hazards extend to a wide range of non-target organisms through both direct and indirect exposure. regulations.gov The greatest risk is identified for non-target mammals that might consume the bait directly or prey on poisoned animals. regulations.govepa.gov While birds are generally less sensitive to diphacinone than mammals, they are still at risk, particularly predatory and scavenging species. usda.govunl.edu Wildlife incident reports have identified diphacinone as the probable cause of death in various non-target species, confirming its hazard in real-world ecosystem contexts. unl.edu
Exposure Characterization in Wildlife Populations
Exposure characterization evaluates the pathways by which wildlife may come into contact with this compound. Two primary routes of exposure are considered in risk assessments:
Primary Exposure: This occurs when a non-target animal directly consumes a diphacinone-formulated bait. regulations.govusda.gov This is a significant risk for a variety of terrestrial vertebrates and invertebrates that may be attracted to the bait. usda.gov
Secondary Exposure: This happens when a predator or scavenger consumes an animal that has previously ingested diphacinone bait. regulations.govusda.gov Diphacinone residues can be sequestered in the body tissues of poisoned animals, particularly the liver, making them a source of exposure for other animals in the food web. regulations.govnih.gov This pathway poses a high risk, especially to mammalian predators. epa.gov
The method of application significantly influences the potential for non-target exposure. nih.gov Strategies such as broadcast applications may increase the risk to non-target seed-foraging animals compared to the use of protected bait stations, which are designed to limit access to larger, non-target species. nih.gov The environmental fate of this compound also plays a role; the sodium salt form quickly converts to diphacinone in the environment, and it has a potential for bioaccumulation in animal tissues. regulations.govepa.gov
Risk Characterization Approaches
Risk characterization is the final step in the ERA framework, integrating the findings from hazard identification and exposure characterization to estimate the likelihood of adverse effects. rmpcecologia.comusda.gov The standard approach for this compound involves a risk quotient (RQ) method. epa.govunl.edu The RQ is a ratio that compares the estimated environmental concentration or dose of the chemical to a known toxicity value (e.g., an LC50 or LD50) for a specific species. epa.govunl.edu
RQ = Exposure / Toxicity
These calculated RQs are then compared against the EPA's Levels of Concern (LOCs). An LOC is a threshold value; if the RQ exceeds the LOC, it indicates a potential risk that may require further investigation or mitigation. For non-endangered species, an RQ value exceeding 0.5 suggests an acute risk, while a value over 0.1 indicates potential risk to endangered species. unl.edu Risk assessments for diphacinone have consistently identified that primary and secondary exposure to birds and mammals are the predominant areas of concern. epa.gov
Quantitative Risk Assessment Methodologies
To quantify the ecological risks of this compound, assessors employ both deterministic and probabilistic models. These methodologies provide a more detailed analysis beyond the conceptual framework.
Probabilistic Risk Assessment Models
Probabilistic risk assessments (PRAs) utilize probability distributions for key variables instead of single point estimates. nih.govepa.gov This approach allows for a more comprehensive characterization of uncertainty and variability, resulting in a range of possible risk outcomes and the probability of their occurrence. nih.gov
A notable application of PRA for diphacinone involved assessing the risk to the Po'ouli, an endangered Hawaiian honeycreeper. nih.gov Researchers developed models to characterize the risk of mortality and subacute coagulopathy from consuming snails that had eaten diphacinone bait. nih.gov The models incorporated distributions for variables like diphacinone concentrations in snails and the birds' daily food intake. nih.gov The results provided a probabilistic estimate of risk under different exposure durations. nih.gov For instance, after a simulated 5-day exposure, the mean probability of mortality was calculated to be 3% for adult and 8% for juvenile Po'ouli populations. nih.gov Another probabilistic model predicted that 50% of male endangered Hawaiian hawks would have a 1% probability of mortality after consuming just 3.5 grams of liver from a diphacinone-poisoned rat. unl.eduresearchgate.net
| Exposure Duration | Population | Endpoint | Mean Probability of Effect |
|---|---|---|---|
| Single Day | Adult & Juvenile | Mortality | Approaches 0% |
| 5 Days | Adult | Mortality | 3% |
| 5 Days | Juvenile | Mortality | 8% |
| 14 Days | Adult | Coagulopathy | 0.42% |
| 14 Days | Juvenile | Coagulopathy | 11% |
Deterministic Assessment Models
Deterministic assessments use single-point estimates for exposure and toxicity values to calculate a risk quotient (RQ). epa.gov This method is more straightforward than a probabilistic approach and is often used for screening-level assessments or to evaluate "worst-case" scenarios. nih.govepa.gov
In the risk assessment of diphacinone for raptors, deterministic models were used with toxicity data from sensitive species like the American kestrel and eastern screech-owl, rather than from less sensitive traditional test species like the mallard duck. researchgate.netunl.edu This revealed that the risks to raptors were significantly greater than previously predicted. unl.eduscience.gov The deterministic RQ is calculated by dividing the estimated exposure dose by a toxicological endpoint, such as the LC50 (the concentration lethal to 50% of a test population). unl.edu
| Species | Toxicity Endpoint (Dietary LC50) | Assumed Dietary Exposure | Calculated Risk Quotient (RQ) | Exceeds Acute LOC (>0.5)? |
|---|---|---|---|---|
| Mallard Duck | 906 ppm | 50 ppm | 0.06 | No |
| Northern Bobwhite | >5000 ppm | 50 ppm | <0.01 | No |
| American Kestrel (7-day) | 44 ppm | 50 ppm | 1.14 | Yes |
These deterministic assessments, while less nuanced than probabilistic models, are crucial for identifying potential high-risk scenarios and for regulatory decision-making where a conservative, health-protective estimate is required. unl.eduepa.gov
Comparative Ecological Risk Assessments
Ecological risk assessments for this compound often involve a comparative approach, evaluating its potential impacts against other anticoagulant rodenticides. This allows for a more nuanced understanding of its relative risks to non-target organisms and the environment.
This compound versus Other Anticoagulant Rodenticides
Diphacinone is classified as a first-generation anticoagulant rodenticide (FGAR). ifremer.frmdpi.com A key distinction between first-generation and second-generation anticoagulant rodenticides (SGARs) lies in their toxicity, persistence in animal tissues, and the number of feedings required to deliver a lethal dose. mdpi.com
FGARs, such as diphacinone and warfarin, generally require multiple feedings to be lethal, while SGARs, including brodifacoum, bromadiolone, difenacoum, and difethialone, can be lethal after a single feeding. ifremer.frmdpi.com This difference in dosing requirement has significant implications for ecological risk. While SGARs are more potent, they also tend to persist longer in the tissues of poisoned rodents, increasing the risk of secondary poisoning for predators and scavengers. mdpi.com
Toxicity and Persistence:
Research indicates that diphacinone has a shorter half-life in the liver of some mammals compared to SGARs like brodifacoum, suggesting a reduced risk of bioaccumulation. researchgate.net However, the toxicity of diphacinone to non-target species is not insignificant. It is considered moderately toxic to avian species and very highly toxic to mammals in laboratory settings. nih.gov Studies have shown that raptors can be particularly sensitive to diphacinone, with toxicity observed at doses much lower than those affecting traditionally used test species like mallards and bobwhite quail. mdpi.com
The table below provides a comparative overview of the characteristics of diphacinone and other selected anticoagulant rodenticides.
| Rodenticide | Generation | Typical Lethal Dose Requirement | Persistence in Liver |
| Diphacinone | First | Multiple Feedings | Shorter |
| Warfarin | First | Multiple Feedings | Shorter |
| Brodifacoum | Second | Single Feeding | Longer |
| Bromadiolone | Second | Single Feeding | Longer |
This table provides a generalized comparison. Actual toxicity and persistence can vary depending on the species and environmental conditions.
A study analyzing non-target wildlife exposure in California found that while SGARs like brodifacoum were detected more frequently, diphacinone was still present in a notable percentage of cases. taftlaw.com This highlights that even with lower persistence, the widespread use of diphacinone can lead to significant non-target exposure. nih.gov
Assessment of Primary and Secondary Exposure Risks
The ecological risk of this compound is assessed through two primary exposure pathways:
Primary Exposure: This occurs when a non-target animal directly consumes the rodenticide bait. ifremer.fr This can happen if bait is not placed in secure bait stations or if non-target animals are small enough to enter them. nih.gov
Secondary Exposure: This happens when a predator or scavenger consumes an animal that has ingested the rodenticide. ifremer.fr This is a major concern for predators of rodents, such as owls, hawks, and carnivorous mammals. nih.gov
Assessing Exposure:
The assessment of these risks involves a combination of laboratory studies and field monitoring. Laboratory studies help determine the lethal and sublethal doses for various non-target species. epa.gov Field monitoring, which includes analyzing tissue samples from deceased wildlife, provides real-world data on the extent of exposure. taftlaw.com
The application method of diphacinone-treated bait can significantly influence the risk of both primary and secondary exposure. Common application methods include spot treatments, broadcast applications, and the use of bait stations. nih.gov While bait stations are designed to reduce primary exposure to larger non-target animals, they could potentially increase secondary exposure by providing a consistent bait source for rodents, leading to higher accumulated concentrations of the toxicant. nih.gov Conversely, broadcast applications may pose a lower secondary exposure risk due to a more dispersed bait distribution. nih.gov
Research on California ground squirrels indicated that the method of diphacinone application (bait station, spot treatment, or broadcast) did not result in a significant difference in the diphacinone residues found in the squirrels. nih.gov However, the study did find that a significant number of mortalities occurred below ground, which could reduce the availability of poisoned carcasses to avian predators. nih.gov
The following table outlines the potential primary and secondary exposure risks associated with different diphacinone application methods.
| Application Method | Primary Exposure Risk | Secondary Exposure Risk |
| Bait Stations | Lower for larger non-target species | Potentially higher due to consistent bait availability for rodents |
| Spot Treatment | Intermediate | Intermediate |
| Broadcast Application | Higher potential for non-target granivores | Potentially lower due to dispersed bait |
Spatio-Temporal Modeling of Ecological Risk
While specific, detailed spatio-temporal models for the ecological risk of this compound are not widely published in scientific literature, the principles of such modeling are applied to pesticides and other environmental contaminants to understand their distribution and potential impact over space and time.
Spatio-temporal modeling in ecological risk assessment aims to predict how a substance like diphacinone will move through the environment and where and when it is likely to pose the greatest risk to wildlife. regulations.gov These models can integrate various data layers, including:
Spatial Data: Land use/land cover, habitat types, proximity to water bodies, and locations of rodenticide application. regulations.gov
Temporal Data: Seasonality of rodenticide application, degradation rates of the compound in different environmental media (soil, water), and the life cycles and movement patterns of both target and non-target species. regulations.gov
For a substance like diphacinone, a spatio-temporal model could be used to:
Identify "hotspots" of potential exposure for sensitive non-target species by overlaying their known habitats with areas of high diphacinone use.
Predict how the persistence of diphacinone in the environment might vary with seasonal changes in temperature and rainfall.
Estimate the potential for diphacinone to be transported from the point of application to other areas through processes like soil erosion or runoff.
The development of robust spatio-temporal models for this compound would require more extensive data on its environmental fate under various conditions and more detailed information on the spatial and temporal patterns of its use. Such models would be invaluable for refining risk assessments and developing more targeted and effective mitigation strategies to protect non-target wildlife.
Diphacinone Sodium Within Regulatory Science and Policy Analysis
Historical Evolution of Regulatory Frameworks for Diphacinone-sodium
The regulation of vertebrate control agents, including diphacinone (B1670724), began in the United States after the passage of the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) in 1947, initially under the purview of the U.S. Department of Agriculture (USDA). usda.gov Diphacinone was first registered in 1960, followed by the registration of its sodium salt in 1962. usda.gov
Over the decades, increasing awareness of the potential for secondary poisoning of non-target wildlife and accidental exposure to humans, particularly children, led to more stringent regulatory oversight. In 1988, amendments to FIFRA mandated a comprehensive reregistration process for older pesticides to ensure they met contemporary health and environmental standards. usda.gov Diphacinone, along with other anticoagulant rodenticides, was placed on a high-priority list for this review. usda.gov This marked a significant shift towards a more risk-based regulatory approach, requiring extensive data on health and environmental effects. usda.govca.gov
Analysis of Reregistration Eligibility Decisions (REDs) and Their Scientific Basis
In July 1998, the U.S. Environmental Protection Agency (EPA) issued a Reregistration Eligibility Decision (RED) for the "Rodenticide Cluster," which included diphacinone and its sodium salt. usda.govresearchgate.net This decision was the culmination of a thorough review of scientific data on the human health and environmental effects of these compounds. ca.govCurrent time information in New York, NY, US.
The EPA concluded that most uses of diphacinone and its sodium salt were eligible for reregistration, provided that certain risk mitigation measures were implemented. ca.govCurrent time information in New York, NY, US. However, the agency determined that field-bait uses containing more than 0.005% of the active ingredient were ineligible for reregistration. ca.govCurrent time information in New York, NY, US. This decision was based on field tests demonstrating that lower concentrations were sufficiently effective against target pests while higher concentrations posed an unnecessary risk of secondary poisoning to birds and mammals. ca.govCurrent time information in New York, NY, US.
The RED also mandated significant labeling changes, including the addition of the word "POISON" and the skull and crossbones icon, and specific instructions to minimize exposure to non-target animals. usda.gov For outdoor applications, the use of protective bait stations or placement in inaccessible areas like burrows became a requirement. usda.gov
Subsequent reviews and risk mitigation decisions have continued to refine the regulations for diphacinone. A 2008 risk mitigation decision further addressed concerns about exposure to children and non-target wildlife by imposing restrictions on consumer products and requiring bait to be sold in tamper-resistant bait stations. azurewebsites.netnih.govepa.gov
| Key Milestones in this compound Regulation | Year | Regulatory Action | Key Outcome |
| Diphacinone First Registered | 1960 | Initial registration for use as a rodenticide. | Product available for pest control. |
| This compound Salt Registered | 1962 | Registration of the sodium salt formulation. | Expanded product availability. |
| FIFRA Amendments | 1988 | Mandated reregistration of older pesticides. | Diphacinone slated for comprehensive review. |
| Rodenticide Cluster RED | 1998 | Reregistration eligibility decision issued by EPA. | Most uses eligible with mitigation, some field uses ineligible. |
| Risk Mitigation Decision | 2008 | Further measures to reduce non-target exposure. | Restrictions on consumer products and mandatory bait stations. |
Legislative and Policy Instruments Governing this compound Use
National Regulatory Approaches (e.g., FIFRA in the US)
In the United States, the primary legislative instrument governing the use of this compound is the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) . epa.govunl.edu Under FIFRA, all pesticides must be registered with the EPA, and it is illegal to use a pesticide in a manner inconsistent with its labeling. epa.govgwct.org.uk The label, which is a legally binding document, contains crucial information on application rates, target pests, use sites, and safety precautions. unl.edu
FIFRA grants the EPA the authority to require data from manufacturers to support the continued registration of their products and to impose restrictions to mitigate unreasonable adverse effects on human health or the environment. tandfonline.com The reregistration process for diphacinone is a clear example of FIFRA in action, leading to updated labels and use restrictions to enhance safety. ca.govCurrent time information in New York, NY, US.
Regional and Local Regulatory Controls
In addition to federal regulations, state and local authorities can impose further restrictions on pesticide use. gwct.org.uk For instance, California has designated diphacinone as a restricted material. vin.comconservationevidence.com Effective January 1, 2024, most uses of diphacinone in California are prohibited, with some exceptions for specific agricultural and public health applications. ca.gov This action was taken to further protect wildlife from secondary poisoning. ca.gov
Similarly, states like Massachusetts are conducting their own scientific reviews of anticoagulant rodenticides, including diphacinone, to inform potential state-level registration decisions and restrictions. epa.gov These regional efforts often reflect local ecological concerns and priorities.
Scientific Review Processes Informing Regulatory Actions
The regulation of this compound is underpinned by a continuous scientific review process. This involves evaluating a comprehensive set of studies on toxicology, environmental fate, and ecological effects. ca.govCurrent time information in New York, NY, US. The EPA and other regulatory bodies assess data on acute and chronic toxicity to various species, potential for bioaccumulation, and persistence in the environment. vin.com
For example, the decision to restrict higher concentrations of diphacinone in field baits was based on scientific evidence of increased risk to non-target predators and scavengers. ca.govCurrent time information in New York, NY, US. The lower toxicity of first-generation anticoagulants like diphacinone to birds compared to second-generation anticoagulants is a key scientific finding that influences its use in certain conservation contexts. usda.gov However, its high toxicity to mammals remains a significant consideration in risk assessments. The scientific review process is dynamic, with ongoing data collection and reevaluation to ensure that regulatory decisions are based on the best available science. epa.gov
Case Studies in Wildlife Damage Management and Conservation Policy
Diphacinone's regulatory profile has shaped its use in specific wildlife management and conservation scenarios, where its lower secondary poisoning risk to birds compared to second-generation anticoagulants (SGARs) is a key advantage.
Island Conservation: A significant application of diphacinone is in the eradication of invasive rodents from islands to protect native and endangered species. usda.gov The "Diphacinone-50 Conservation" label, for instance, is specifically for controlling invasive rodents on islands for conservation purposes. usda.gov These projects often involve aerial or ground broadcast of bait pellets. The policy choice to use diphacinone in these sensitive ecosystems is a direct result of risk assessments that weigh the benefits of invasive species removal against the potential harm to non-target wildlife. azurewebsites.net While diphacinone requires multiple feedings to be lethal, which can sometimes lead to lower efficacy compared to single-feed SGARs, its reduced risk to avian predators makes it a more acceptable option in many conservation projects.
Mainland Conservation and Agricultural Use: In New Zealand, concerns over the persistence and secondary toxicity of SGARs led to a policy restricting their use on the mainland conservation estate. azurewebsites.net This prompted trials of first-generation anticoagulants, including diphacinone, for controlling rats. azurewebsites.net These studies aimed to determine if diphacinone could effectively reduce rat populations to target levels using best-practice baiting techniques. azurewebsites.net
In California, diphacinone is a commonly used rodenticide for controlling field rodents in agriculture. nih.gov Research has been conducted to evaluate how different application strategies (spot treatments, broadcast applications, and bait stations) influence the risk of secondary exposure to non-target wildlife. nih.gov Such studies provide crucial data for refining management practices and informing policy to minimize ecological risks while maintaining effective pest control.
Research Gaps and Future Directions in Diphacinone Sodium Studies
Elucidation of Sublethal Ecological Impacts
While the lethal effects of diphacinone (B1670724) are well-documented, a significant gap exists in understanding its sublethal impacts on non-target species. Research indicates that while birds are generally less sensitive to the lethal effects of diphacinone than mammals, they may still experience sublethal consequences. usda.gov Studies have suggested the potential for detectable physiological effects in birds exposed to non-lethal doses. escholarship.org Beyond direct toxicity, other observed sublethal effects in animals include lethargy, anorexia, and diarrhea. unl.edu Future research must focus on quantifying these subtle but potentially significant impacts. Key areas of investigation should include the effects on reproductive success, immune function, and behavioral changes that could affect survival and population dynamics, such as foraging efficiency and predator avoidance. Understanding these nuanced effects is critical for a comprehensive ecological risk assessment. mass.gov
Comprehensive Metabolomic Profiling and Toxicokinetics
The toxicokinetics of diphacinone, which encompasses its absorption, distribution, metabolism, and excretion, varies considerably across different species. unl.edu Studies on its persistence in liver tissue have shown different elimination half-lives. For instance, the mean hepatic elimination half-life in pigs is approximately 12.4 days, while in red deer it is around 6.0 days. tandfonline.com Research in swine has also determined the elimination half-lives in muscle and fat. doc.govt.nz In Eastern screech-owls, diphacinone clearance from the liver is biphasic, with a rapid initial phase and a much slower terminal elimination phase. unl.edu
Despite these toxicokinetic studies, a comprehensive metabolomic profile for diphacinone is largely absent. Early attempts to profile its metabolites in rats did not lead to the identification of specific metabolic products. epa.gov Research in rats and mice indicated that diphacinone was not extensively metabolized, with the majority being excreted unchanged, primarily through feces via biliary excretion. unl.edu Modern metabolomic studies, which can detect thousands of metabolites, have been applied to general rodenticide poisonings but have not been specifically focused on diphacinone to identify its unique metabolic pathways and byproducts. lcms.cz Future research should employ advanced techniques like high-resolution mass spectrometry to create a detailed metabolomic map. This would clarify the biochemical pathways affected by diphacinone, identify potential biomarkers of exposure, and explain inter-species differences in sensitivity and persistence. unl.eduresearchgate.net
Hepatic Elimination Half-Life of Diphacinone in Various Species
| Species | Mean Hepatic Elimination Half-Life (Days) | Reference |
|---|---|---|
| Pigs (Sus scrofa) | 12.4 - 14.1 | tandfonline.comfarad.org |
| Red Deer (Cervus elaphus) | 5.3 - 6.0 | tandfonline.comfarad.org |
| Eastern Screech-Owl (Megascops asio) | Biphasic: 0.88 (initial), 29.2 (terminal) | unl.edu |
Long-Term Environmental Fate and Transport Modeling
The environmental persistence and movement of diphacinone are complex. The compound itself has low aqueous solubility and is not expected to be persistent in soil environments, nor is it anticipated to leach into groundwater. herts.ac.uk However, it can be persistent in water systems under certain conditions and shows a high potential for transport bound to particles. herts.ac.ukherts.ac.uk In contrast, diphacinone-sodium, the salt form, is highly soluble in water. vin.com Diphacinone is known to be rapidly decomposed by sunlight in aquatic environments. vin.comnih.gov
The U.S. Environmental Protection Agency (EPA) classifies first-generation anticoagulants like diphacinone as moderately persistent to persistent in the environment and notes their potential to bio-concentrate in terrestrial animals. responsiblerodenticides.org Despite this, significant gaps remain in our ability to model its long-term fate and transport. Future research should focus on developing sophisticated predictive models that integrate its physicochemical properties with site-specific environmental variables like soil composition, organic matter content, microbial activity, and hydrological conditions. These models are crucial for forecasting its distribution and persistence in various ecosystems, particularly in areas of repeated use for conservation or pest control.
Advanced Analytical Techniques for Low-Level Detection
The detection of diphacinone at trace levels in complex biological and environmental matrices is critical for monitoring exposure and assessing risk. While older methods like liquid chromatography with UV detection have been used, they often lack the required sensitivity. rsc.org The current gold standard is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity, enabling detection in the sub-part-per-billion range. plos.orgunl.edu
Specific LC-MS/MS methods have been developed and validated for the quantification of diphacinone in rodent liver tissue. plos.orgunl.edu These methods utilize multiple reaction monitoring (MRM) to achieve high specificity, for example, using the quantitative transition of mass-to-charge ratio (m/z) 339.0→167.0. unl.edu Further research should continue to refine these methods to lower detection limits and expand their application to a wider array of sample types, including water, soil, and tissues from a broader range of non-target wildlife. The development of more rapid and field-deployable analytical tools, such as those based on thermal desorption ion mobility spectrometry (TD-IMS), could also significantly enhance monitoring capabilities. fao.org
Analytical Methods for Diphacinone Detection
| Technique | Key Features | Common Matrices | Reference |
|---|---|---|---|
| Liquid Chromatography with UV Detection (LC-UV) | Lower sensitivity compared to MS methods. | Biological fluids, food samples. | rsc.org |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and selectivity; sub-ppb detection; preferred method for residue analysis. | Rodent liver, blood, serum, plasma, wastewater. | rsc.orgplos.orgunl.edu |
| Thermal Desorption Ion Mobility Spectrometry (TD-IMS) | A rapid detection method. | Beverages. | fao.org |
Ecological Impacts of Resistance Development and Spread
The development of genetic resistance to anticoagulant rodenticides in pest populations presents a significant ecological challenge. Resistance to first-generation anticoagulants, including diphacinone, was first identified in 1958 and is primarily associated with mutations in the vitamin K epoxide reductase complex subunit 1 (VKORC1) gene. core.ac.uknih.gov Resistant rodents can consume poison baits without succumbing, which may lead to them accumulating higher concentrations of the toxin in their bodies for extended periods. core.ac.uk
This phenomenon has two major ecological consequences. First, it renders control efforts ineffective, potentially leading to an increase in rodent populations. nih.gov Second, it creates a persistent reservoir of the toxicant within the environment. This elevates the risk of secondary poisoning for predators and scavengers that prey on these resistant rodents. core.ac.ukup.pt Modeling studies suggest that using ineffective compounds in areas with resistance can lead to a greater total amount of the anticoagulant entering the food web compared to using a more potent, resistance-breaking compound. core.ac.uk Future research must focus on mapping the geographic spread of diphacinone resistance, understanding the fitness costs associated with resistance genes, and evaluating the cascading effects on local food webs and non-target species populations.
Interdisciplinary Approaches to Wildlife Management and Conservation Science
The use of diphacinone in wildlife management, especially for the eradication of invasive rodents on islands to protect native fauna and flora, necessitates an interdisciplinary approach. usda.govescholarship.org This involves a strategic collaboration among toxicologists, ecologists, conservation biologists, and regulatory agencies to balance pest control efficacy with environmental safety. escholarship.org
Management decisions often favor diphacinone over more potent second-generation anticoagulants because it is generally less toxic to birds and persists for a shorter duration in animal tissues, thereby reducing the risk of secondary poisoning. conservationevidence.comdoc.govt.nz Conservation strategies employ a range of risk mitigation measures, such as the use of tamper-resistant bait stations, direct application into burrows, and the systematic removal of carcasses to protect scavengers. usda.gov These practices are informed by detailed ecological risk assessments that consider potential exposure pathways for non-target organisms. usda.govepa.gov Future efforts should continue to integrate findings from toxicology, environmental chemistry, and population ecology to refine these management strategies. This includes developing more targeted baiting techniques and better understanding the ecological context of application sites to further minimize non-target impacts while achieving conservation objectives. epa.gov
Q & A
Q. How should researchers design studies to evaluate this compound’s resistance evolution in target populations?
- Methodological Guidance :
- Use longitudinal field studies with genomic sequencing (e.g., CRISPR-Cas9 for resistance gene identification).
- Monitor allele frequency changes in vitamin K epoxide reductase (VKOR) genes.
- Reference resistance mechanisms in other rodenticides (e.g., bromadiolone ).
Data Presentation and Reproducibility
- Key Recommendations :
- Include raw data in supplementary materials with detailed metadata (e.g., instrument settings, calibration curves) .
- Use standardized units (e.g., ppm, nM) and report measurement uncertainties .
- Follow journal-specific guidelines for chemical characterization (e.g., Beilstein Journal of Organic Chemistry ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
